molecular formula C26H20N2 B14026859 (E/Z)-4,4'-Distyryl-2,2'-bipyridine

(E/Z)-4,4'-Distyryl-2,2'-bipyridine

Cat. No.: B14026859
M. Wt: 360.4 g/mol
InChI Key: OFZKDHVEYWXZKM-HEEUSZRZSA-N
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Description

Evolution and Significance of Bipyridine Ligands in Coordination Chemistry and Materials Science

First synthesized in 1888, 2,2'-bipyridine (B1663995) (bpy) has become one of the most ubiquitous ligands in coordination chemistry. nih.govnih.gov Its ability to form stable chelate complexes with a vast array of metal ions has been instrumental in the development of coordination chemistry, influencing our understanding of bonding, spectroscopy, and the photophysical and photochemical properties of metal complexes. nih.gov Bipyridine-containing complexes have found applications in diverse fields, including photocatalysis, solar energy conversion, and the development of luminescent materials. wikipedia.orgrsc.orgmdpi.com The ease of functionalization of the bipyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. researchgate.net

Structural Characteristics and Isomeric Considerations of (E/Z)-4,4'-Distyryl-2,2'-bipyridine

This compound is characterized by a central 2,2'-bipyridine core with two styryl substituents attached at the 4 and 4' positions. The key structural features include:

2,2'-Bipyridine Core: Aromatic, bidentate chelating ligand. The two pyridine (B92270) rings can rotate around the C2-C2' bond, but coordination to a metal ion locks it in a cis conformation. nih.govresearchgate.net In its uncoordinated state in the solid phase, 2,2'-bipyridine adopts a planar trans conformation. researchgate.net

Styryl Substituents: These are vinylbenzene groups. The presence of the double bond in the styryl moiety gives rise to geometric isomerism.

(E/Z) Isomerism: The "E" (entgegen) and "Z" (zusammen) notation describes the stereochemistry around the carbon-carbon double bonds of the styryl groups. The E-isomer has the phenyl groups on opposite sides of the double bond, leading to a more linear and extended structure. The Z-isomer has the phenyl groups on the same side, resulting in a more bent conformation. unige.ch The trans (E) isomer of the related 4-styrylpyridine (B85998) is planar, while the cis (Z) isomer is significantly twisted due to steric hindrance. unige.ch This isomerism can significantly influence the photophysical properties and the way the molecule packs in the solid state.

Rationale for Advanced Research Endeavors on this compound Systems

The scientific interest in this compound stems from the synergistic combination of the properties of the bipyridine core and the styryl substituents. The extended π-conjugation provided by the distyryl groups leads to several desirable characteristics:

Tunable Photophysical Properties: The extended conjugation shifts the absorption and emission properties of the molecule and its metal complexes to longer wavelengths. This is crucial for applications in light-harvesting and emission. nih.govresearchgate.net

Enhanced Molar Absorptivity: The larger π-system generally leads to higher molar extinction coefficients, making the compound and its derivatives more efficient at absorbing light.

Versatile Coordination Chemistry: Like the parent 2,2'-bipyridine, the distyryl derivative is an excellent ligand for a wide range of metal ions, allowing for the creation of novel coordination complexes with tailored electronic and photophysical properties. wikipedia.org

Potential for Photoisomerization: The E/Z isomerism of the styryl groups can be controlled by light, opening up possibilities for creating photoswitchable materials and molecular devices. nih.gov

Overview of Key Research Themes and Applications

Research on this compound and its derivatives is focused on several key areas:

Luminescent Materials: The compound and its metal complexes often exhibit strong luminescence, making them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.orgchimicatechnoacta.ru

Photocatalysis: Bipyridine-based metal complexes, particularly those of ruthenium, are well-established photocatalysts. researchgate.netsigmaaldrich.com The extended π-system of the distyryl ligand can enhance the light-absorbing properties of these catalysts, potentially improving their efficiency in visible-light-driven chemical transformations. rsc.org

Solar Energy Conversion: The strong absorption in the visible region makes these compounds and their complexes suitable as photosensitizers in dye-sensitized solar cells (DSSCs) and for use in perovskite solar cells. ossila.com

Supramolecular Chemistry: The rigid and extended structure of the ligand makes it an excellent building block for the construction of well-defined supramolecular assemblies and coordination polymers. mdpi.com

Interactive Data Table: Properties of Related Bipyridine Compounds

Properties

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(Z)-2-phenylethenyl]-2-[4-[(E)-2-phenylethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28-26)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+

InChI Key

OFZKDHVEYWXZKM-HEEUSZRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C\C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for E/z 4,4 Distyryl 2,2 Bipyridine and Its Analogues

Established Synthetic Pathways for 4,4'-Distyryl-2,2'-bipyridine Core

The primary methods for synthesizing the 4,4'-distyryl-2,2'-bipyridine core involve the introduction of the styryl moieties onto a pre-existing bipyridine scaffold.

Knoevenagel Condensation Approaches for Styryl Moiety Introduction

The Knoevenagel condensation is a widely employed method for forming the carbon-carbon double bond of the styryl group. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of 4,4'-distyryl-2,2'-bipyridine synthesis, this typically involves the reaction of a bipyridine derivative containing an activated methyl or methylene group at the 4 and 4' positions with an appropriate benzaldehyde (B42025).

The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org The choice of solvent and catalyst can influence the reaction rate and yield. For instance, the Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent, which can also act as the catalyst, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Sequential Knoevenagel condensation/cyclization reactions have also been developed, highlighting the versatility of this reaction in creating complex molecular architectures. nih.gov

Deprotonation-Alkylation/Aldehyde Reactions on 4,4'-Dimethyl-2,2'-bipyridine (B75555) Precursors

An alternative and common strategy involves the deprotonation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine, followed by reaction with an electrophile, typically a substituted benzaldehyde. researchgate.net 4,4'-Dimethyl-2,2'-bipyridine can be synthesized from 4-methylpyridine (B42270) using a Pd/C catalyst. researchgate.net

The methyl groups of 4,4'-dimethyl-2,2'-bipyridine are weakly acidic and can be deprotonated using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form a carbanion. researchgate.netorgsyn.org This nucleophilic carbanion then reacts with two equivalents of a suitable benzaldehyde to form a di-alkoxide intermediate. Subsequent elimination of water, often acid-catalyzed, yields the desired 4,4'-distyryl-2,2'-bipyridine.

This method offers a high degree of flexibility in introducing various substituents onto the styryl phenyl rings by simply changing the starting benzaldehyde derivative.

Alternative Coupling and Functionalization Protocols

While Knoevenagel condensation and deprotonation-alkylation are the most prevalent methods, other coupling reactions can be utilized. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could be envisioned for the synthesis of styryl-bipyridines, provided the appropriate starting materials (e.g., halogenated bipyridines and styryl boronic acids or esters) are available.

Furthermore, derivatization of the bipyridine core can be achieved through various functionalization protocols. For example, polyhalogenated 4,4'-bipyridines can be synthesized in a single step from dihalopyridines. nih.gov These halogenated bipyridines can then serve as precursors for further functionalization through cross-coupling reactions.

Stereo- and Regioselective Synthesis of (E/Z) Isomers

The geometry of the double bonds in 4,4'-distyryl-2,2'-bipyridine can exist as either E (trans) or Z (cis) isomers. The control of this stereochemistry is a critical aspect of the synthesis, as the isomeric purity can significantly impact the material's properties.

Control of (E/Z) Isomer Ratio in Synthesis

The Knoevenagel condensation can often lead to a mixture of E and Z isomers. wikipedia.org However, the more thermodynamically stable Z-isomer can sometimes be obtained as the major product, as the isomers can equilibrate through a common hydroxyl precursor. wikipedia.org The (E,Z) isomerization of similar compounds like chlorohydrazones is noted to be slow at room temperature. unimi.it

In some cases, photoisomerization can be used to convert one isomer to the other. For example, in the synthesis of a Z-α-thio-β-chloroacrylamide, the E-isomer was found to form during storage and could be enriched through photoisomerization in both batch and flow processes. rsc.org The reaction conditions, including the choice of base and solvent, can play a crucial role in determining the E/Z ratio. For instance, in the synthesis of nitro alkenes, conditions have been developed for the stereoselective one-pot synthesis of either the (E)- or (Z)-isomer. organic-chemistry.org

Isolation and Characterization of Individual Isomers

The separation of E and Z isomers can be challenging but is often achievable through chromatographic techniques such as column chromatography. rsc.org In some instances, selective precipitation or crystallization can be employed. For example, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid were separated by carefully controlling the pH during the acidification of their sodium salts. researchgate.net

The functionalization of bipyridine scaffolds is a cornerstone of modern coordination and materials chemistry. The strategic placement of substituents allows for the fine-tuning of electronic properties, steric profiles, and assembly behavior. Among these, the (E/Z)-4,4'-distyryl-2,2'-bipyridine framework offers a unique combination of a chelating N,N'-donor site and conjugated styryl arms, making it a versatile platform for creating advanced materials. The synthesis of this and related structures involves sophisticated organic methodologies to install functional groups that dictate their subsequent application in complex chemical systems.

**2.3. Design and Synthesis of Functionalized 4,4'-Distyryl-2,2'-bipyridine Derivatives

The design of functionalized 4,4'-distyryl-2,2'-bipyridine derivatives is driven by the desired properties of the final metal complex or supramolecular assembly. The synthetic approach typically begins with the modification of a pre-existing 2,2'-bipyridine (B1663995) core, often starting from 4,4'-dimethyl-2,2'-bipyridine.

A common and effective pathway to introduce the styryl groups is through intermediates like 2,2'-bipyridine-4,4'-dicarbaldehyde (B12824505). The synthesis of the closely related 4,4′-divinyl-2,2′-bipyridine has been achieved from 4,4′-dimethyl-2,2′-bipyridine via a five-step sequence that generates key intermediates, including the dicarboxylic acid and the dialdehyde (B1249045). researchgate.net The dialdehyde is a crucial synthon, enabling the extension to the distyryl structure via reactions like the Wittig or Horner-Wadsworth-Emmons olefination with appropriate benzylphosphonium salts or phosphonate (B1237965) esters.

The electronic nature of the 4,4'-distyryl-2,2'-bipyridine ligand can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the styryl pendants or the bipyridine core itself. This modification significantly impacts the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn influences the photophysical and electrochemical properties of its metal complexes.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro, cyano, or ester groups, onto the phenyl rings of the styryl moieties can be achieved by using appropriately substituted starting materials in the olefination step. For instance, a Wittig reaction between 2,2'-bipyridine-4,4'-dicarbaldehyde and a nitro-substituted benzylphosphonium ylide would yield a distyryl ligand with strong electron-withdrawing characteristics. The synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid from 4,4'-dimethyl-2,2'-bipyridine is a well-established method, providing a key precursor for derivatives with carboxylate groups, which are potent EWGs. researchgate.net The presence of these groups lowers the energy of the ligand's π* orbitals, affecting the energy of metal-to-ligand charge transfer (MLCT) transitions in their coordination complexes.

Electron-Donating Groups (EDGs): Conversely, EDGs like alkoxy, alkyl, or amino groups can be incorporated to raise the HOMO energy level of the ligand. Synthetically, this can be accomplished by using, for example, a methoxy-substituted benzylphosphonium salt in a Wittig reaction. The introduction of simple alkyl or alkoxy chains at various positions on bipyridine skeletons has been demonstrated as a strategy to functionalize the core structure. researchgate.net These groups enhance the electron density on the bipyridine unit, strengthening the σ-donor character of the nitrogen atoms and stabilizing higher oxidation states of the coordinated metal center.

Table 1: Examples of Functional Groups for Modifying 4,4'-Distyryl-2,2'-bipyridine Analogues

Substituent Type Functional Group Example Compound/Precursor Synthetic Route Reference
Electron-Donating Alkoxy (-OR) 4,4′-Diisopropoxyester-2,2′-bipyridine Complexation with Pt(II) researchgate.net
Electron-Donating Alkyl (-R) 4,4'-Dimethyl-2,2'-bipyridine Oxidation to dicarboxylic acid researchgate.net
Electron-Withdrawing Carboxylic Acid (-COOH) 2,2'-Bipyridine-4,4'-dicarboxylic acid From oxidation of dimethyl precursor researchgate.net
Electron-Withdrawing Ester (-COOR) Diethyl 2,2'-bipyridine-4,4'-dicarboxylate Esterification of dicarboxylic acid researchgate.net
Electron-Withdrawing Aldehyde (-CHO) 2,2'-Bipyridine-4,4'-dicarbaldehyde Intermediate for vinyl/styryl groups researchgate.net

The concept of scaffold extension is central to the construction of large, well-defined molecular architectures and coordination polymers. In the context of 4,4'-distyryl-2,2'-bipyridine, the styryl groups themselves are extensions of the bipyridine core. These conjugated linkers can be further elongated or replaced with more complex aromatic or heteroaromatic systems to modulate the ligand's length, rigidity, and electronic properties.

For instance, replacing the phenyl group in the styryl moiety with a larger polycyclic aromatic hydrocarbon, such as naphthyl or pyrenyl, creates a ligand with an extended π-system. This enhances opportunities for π-π stacking interactions in the solid state and can lead to interesting photophysical properties, such as aggregation-induced emission. nih.gov The synthesis of such extended ligands would follow similar olefination strategies, starting from the corresponding aromatic aldehydes.

Furthermore, heteroaromatic rings can be incorporated into the linker. Thiophene- or furan-based styryl analogues can be synthesized to introduce different electronic and steric characteristics. These heteroaromatic linkers can influence the geometry and connectivity of coordination polymers, leading to novel network topologies. The use of bipyridine-based ligands as building blocks for constructing diverse coordination polymers, from simple 1D chains to complex 3D frameworks, is a well-established field of crystal engineering. rsc.orgnih.gov

The unique geometry of 4,4'-distyryl-2,2'-bipyridine, featuring a chelating bidentate site combined with two divergent, rigid styryl arms, makes it an excellent candidate for building specific supramolecular and coordination architectures. The molecule acts as a multifunctional tectonic unit where the 2,2'-bipyridine moiety provides a predictable coordination vector for metal binding, while the styryl groups dictate the longer-range ordering.

When complexed with a metal ion that favors octahedral geometry, such as ruthenium(II) or cobalt(II), the 4,4'-distyryl-2,2'-bipyridine ligand can occupy two coordination sites. nih.gov If other ligands in the coordination sphere are labile, the styryl arms can direct the self-assembly into higher-order structures. For example, if the styryl groups are terminated with a coordinating functionality (e.g., a carboxylic acid or another pyridine ring), the ligand becomes a tritopic or tetratopic linker, capable of forming multidimensional coordination polymers.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design Principles and Coordination Modes of 4,4'-Distyryl-2,2'-bipyridine

The design of 4,4'-distyryl-2,2'-bipyridine as a ligand is predicated on the well-established coordinating ability of the 2,2'-bipyridine (B1663995) (bpy) core, enhanced and modified by the presence of the styryl substituents at the 4 and 4' positions.

Similar to its parent compound, 2,2'-bipyridine, 4,4'-distyryl-2,2'-bipyridine primarily functions as a bidentate chelating ligand. libretexts.org This means it binds to a single metal center through the lone pairs of electrons on its two nitrogen atoms. libretexts.org This chelation forms a stable five-membered ring with the metal ion, a phenomenon known as the "chelate effect," which enhances the thermodynamic stability of the resulting complex compared to coordination with two analogous monodentate ligands. umich.edu The nitrogen atoms of the bipyridine core act as σ-donors, providing electron density to the metal center. This fundamental coordination mode is observed across a wide range of transition metal complexes.

The introduction of the distyryl moieties at the 4,4'-positions significantly influences the properties of the resulting metal complexes. While not directly involved in the primary coordination to the metal, these bulky and electronically active groups exert their influence in several ways:

Electronic Properties: The extended π-conjugation provided by the styryl groups has a profound impact on the electronic properties of the ligand and its metal complexes. These groups are electron-donating, which can increase the electron density on the bipyridine core. This, in turn, can affect the metal-ligand bond strength and the redox properties of the complex. The styryl groups also introduce new possibilities for intramolecular and intermolecular interactions, such as π-π stacking, which can influence the packing of molecules in the solid state and the photophysical properties of the complexes. The electron-donating nature of the styryl groups can also influence the energy of the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of the complexes. nih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 4,4'-distyryl-2,2'-bipyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

A significant number of mononuclear transition metal complexes incorporating 4,4'-distyryl-2,2'-bipyridine and its derivatives have been synthesized and structurally characterized. In these complexes, a single metal ion is coordinated to one or more distyryl-bipyridine ligands, along with other ancillary ligands.

For example, mononuclear complexes of ruthenium(II) have been prepared, where the Ru(II) center is coordinated to two 2,2'-bipyridine ligands and one substituted bipyridine ligand, leading to complexes with the general formula [Ru(bpy)₂(L)]²⁺ (where L is a substituted bipyridine). nih.gov The coordination geometry around the ruthenium center is typically a distorted octahedron. nih.govrsc.org Similarly, mononuclear complexes of other transition metals like cobalt(II), copper(II), and cadmium(II) have been synthesized, often exhibiting octahedral geometries. nih.govrsc.org

Table 1: Examples of Mononuclear Transition Metal Complexes with Bipyridine-type Ligands

Metal Ion Ancillary Ligands Coordination Geometry Reference
Ru(II) 2,2'-bipyridine Distorted Octahedral nih.gov
Co(II) Chloride, 2,2'-bipyridine Distorted Octahedral rsc.org
Cu(II) Furfural-type imine ligand Octahedral nih.gov
Cd(II) Furfural-type imine ligand Octahedral nih.gov

The rigid and linear nature of the 4,4'-distyryl-2,2'-bipyridine ligand, when it acts as a bridging ligand, makes it an excellent candidate for the construction of dinuclear and polynuclear coordination architectures. In these structures, the ligand spans between two or more metal centers, creating extended molecular or polymeric networks.

Dinuclear complexes have been reported where two metal centers, such as ruthenium(II), are bridged by a 4,4'-bipyridyl-type ligand. researchgate.net The distance and electronic communication between the metal centers can be tuned by the nature of the bridging ligand. For instance, dinuclear copper(II) complexes linked by 4,4'-bipyridine (B149096) have been synthesized and structurally characterized, revealing a significant separation between the two copper centers. nih.govresearchgate.net

The self-assembly of metal ions and bridging ligands like 4,4'-bipyridine can lead to the formation of one-dimensional (1D) coordination polymers. rsc.org In these structures, the metal centers are linked by the bipyridine ligands to form infinite chains.

The versatility of 4,4'-distyryl-2,2'-bipyridine extends to the construction of heterometallic supramolecular networks and complexes, where two or more different metal ions are incorporated into the same assembly. This is often achieved by using pre-formed metal-containing building blocks that can then be linked together by the bridging bipyridine ligand.

An example of this approach involves the use of a monocarboxylate-substituted 4,4'-bipyridine ligand to create metal-containing building blocks that can be further assembled into mixed-metal framework materials. rsc.org For instance, a mixed-metal coordination polymer, Cu(PPCA)₂HgI₂, has been synthesized and structurally characterized, demonstrating the utility of functionalized bipyridine ligands in creating complex heterometallic architectures. rsc.org

The ability to create such intricate structures opens up possibilities for designing materials with tailored magnetic, electronic, or catalytic properties arising from the synergistic interactions between the different metal centers.

Investigation of Metal Ion Specificity and Complex Stability

The specificity of (E/Z)-4,4'-distyryl-2,2'-bipyridine towards different metal ions and the stability of the resulting complexes are crucial factors that dictate their potential applications. Researchers have extensively explored its coordination with various transition metals, revealing a rich and varied chemistry.

Ruthenium(II) and Osmium(II) Complexes for Photofunctional Applications

Ruthenium(II) and Osmium(II) complexes incorporating the 4,4'-distyryl-2,2'-bipyridine ligand have emerged as promising candidates for a range of photofunctional applications, including photodynamic therapy (PDT) and dye-sensitized solar cells (DSSCs).

Ruthenium(II) polypyridine complexes featuring (E,E′)-4,4′-bisstyryl-2,2′-bipyridine ligands have been specifically designed to overcome the limitations of traditional photosensitizers in PDT. nih.gov These complexes exhibit significantly red-shifted one-photon absorption and exceptionally high two-photon absorption cross-sections, enabling deeper tissue penetration for treating larger tumors. nih.gov The presence of donor substituents on the styryl moieties further enhances these properties. nih.gov The intense absorption bands observed in the 400–600 nm region are attributed to a combination of metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (LC) charge-transfer excitations. nih.gov These complexes have demonstrated phototoxicity in various cancer cell models, including 2D monolayers and 3D multicellular tumor spheroids, and have shown efficacy in eradicating tumors in mouse models upon both one-photon and two-photon excitation. nih.gov Mixed-ligand ruthenium(II) complexes have also been synthesized and show reversible and quasi-reversible redox processes, which can improve the stability of electroluminescent devices. nih.gov

Osmium(II) complexes with diimine ligands, including derivatives of 2,2'-bipyridine, have also been synthesized and characterized for their photophysical properties. nih.gov These complexes often exhibit phosphorescence from mixed halide-to-ligand and metal-to-ligand charge transfer states. nih.gov Structurally simple Osmium(II) polypyridyl complexes have shown excellent photophysical properties, including high singlet oxygen production quantum yields and panchromatic absorption extending into the near-infrared region (up to 740 nm). chemrxiv.org This is a significant advantage over related ruthenium complexes for applications in photodynamic therapy. chemrxiv.org The heavy atom effect of osmium contributes to this enhanced near-infrared absorption. chemrxiv.org Some osmium complexes have been investigated as photosensitizers for hydrohalic acid splitting, with their efficiency being tunable for applications like iodide oxidation. nih.gov

Photophysical and Electrochemical Properties of Selected Ru(II) and Os(II) Complexes
ComplexKey Photophysical/Electrochemical PropertyPotential ApplicationReference
Ruthenium(II) polypyridine complexes with (E,E′)-4,4′-bisstyryl-2,2′-bipyridineRed-shifted 1-photon absorption, high 2-photon absorption cross-sectionsPhotodynamic Therapy (PDT) nih.gov
[Ru(bpy)₂(dbeb)]²⁺Red-shifted emission (λmax = 642 nm), reversible redox processesElectroluminescent Devices nih.gov
[Os(4,7-diphenyl-1,10-phenanthroline)₂(2,2'-bipyridine)]²⁺High absorption in the near-infrared (up to 740 nm), high singlet oxygen quantum yieldPhotodynamic Therapy (PDT) chemrxiv.org
[Os((CF₃)₂bpy)₂(tmam)]⁴⁺Efficient iodide oxidation upon visible light excitationHydrohalic Acid Splitting nih.gov

Platinum(II) Metallacycles and Coordination Polymers

While the search results provided extensive information on Ruthenium(II) and Osmium(II) complexes, and various other metals, there was a lack of specific information regarding Platinum(II) metallacycles and coordination polymers involving the this compound ligand. General information on cycloplatinated(II) complexes with other pyridine-based ligands indicates they can be luminescent and their photophysical properties are influenced by the ancillary ligands. mdpi.com However, detailed research findings on the synthesis, structure, and properties of platinum(II) complexes specifically with this compound are not present in the provided search results.

Zinc, Copper, Iron, Manganese, and Nickel Complexes in Redox and Catalytic Systems

Complexes of this compound and its derivatives with first-row transition metals such as zinc, copper, iron, manganese, and nickel have garnered significant interest for their potential in redox and catalytic applications.

Zinc(II) complexes with redox-active 2,2'-bipyridine ligands have been systematically studied to understand their electronic structure and reactivity. nih.gov The bipyridine ligand can exist in neutral, radical anionic, and dianionic forms within the zinc coordination sphere, and the reduction of the bipyridine moiety influences the geometry of the complex. nih.gov Zinc has also been shown to catalyze the oxidation of certain biological molecules. nih.gov

Copper(II) complexes with substituted 2,2'-bipyridine ligands have been investigated as catalysts for oxidative coupling reactions. researchgate.net The electronic properties of the substituents on the bipyridine ring significantly affect the catalytic activity, with electron-donating groups generally enhancing the oxidation activity of the copper center. researchgate.net Copper catalysis with redox-active ligands is a rapidly expanding field, drawing inspiration from biological systems like galactose oxidase. nih.govbeilstein-journals.org

Iron complexes with bipyridine-diimine ligands exhibit extensive redox non-innocence, with the ligand acting as an electron reservoir. nih.gov This allows the iron center to maintain its oxidation state while the ligand undergoes multiple redox changes, a crucial aspect for metal-ligand cooperativity in catalysis. nih.gov

Manganese complexes with bulky bipyridine ligands have been developed as electrocatalysts for the reduction of carbon dioxide. nih.govresearchgate.net The steric bulk of the ligands can prevent catalyst dimerization and alter the catalytic cycle. nih.gov The ligand structure can also control the product selectivity in CO₂ reduction, leading to either formic acid or carbon monoxide. nih.gov

Nickel-catalyzed reactions are employed in the synthesis of substituted 2,2'-bipyridines themselves. nih.govnih.govwisc.eduresearchgate.net Furthermore, nickel complexes with substituted bipyridine ligands have been studied for their redox properties, with detailed electrochemical measurements revealing the influence of substituents on the electronic structure of the complexes. researchgate.net

Overview of First-Row Transition Metal Complexes and Their Applications
MetalLigand SystemKey Feature/ApplicationReference
Zincβ-diketiminate and 2,2'-bipyridineRedox-active ligand behavior, systematic study of electronic structure nih.gov
Copper4,4'-disubstituted-2,2'-bipyridinesCatalysis of oxidative coupling reactions, electronic tuning of activity researchgate.net
IronBipyridine-diimineExtensive ligand redox non-innocence, metal-ligand cooperativity nih.gov
ManganeseBulky bipyridine ligandsElectrocatalytic CO₂ reduction, control of product selectivity nih.govnih.gov
NickelSubstituted 6-phenyl-2,2'-bipyridineSystematic study of redox properties, potential for cross-coupling catalysis researchgate.net

Redox Chemistry and Electrochemical Behavior of Complexes

The redox chemistry of complexes containing this compound is a key area of investigation, as it underpins their utility in catalysis and photofunctional materials. The extended π-system of the distyrylbipyridine ligand often imparts unique electrochemical properties to its metal complexes.

Ligand-Centered Redox Processes and Noninnocent Ligand Behavior

The this compound ligand and its derivatives frequently exhibit "noninnocent" behavior, meaning the ligand actively participates in the redox processes of the complex rather than being a passive spectator. This is characterized by ligand-centered redox events.

For instance, in iron bipyridine-diimine complexes, the ligand can access four distinct oxidation states, effectively acting as an electron reservoir. nih.gov This allows for a five-state electron-transfer series, from a trication to a monoanion, where the iron center can remain as Fe(II) while the ligand undergoes reduction. nih.gov Similarly, in β-diketiminate zinc complexes with 2,2'-bipyridine, the bpy ligand can be reduced to a radical anion and then to a diamagnetic dianion, with the spin density in the radical species being localized on the bipyridine ligand. nih.gov This ligand-centered redox activity is also observed in copper complexes with redox-active ligands, where the ligand can participate in electron transfer processes, mimicking the function of metalloenzymes. nih.govbeilstein-journals.org The redox potentials of these complexes can be tuned by the substituents on the bipyridine ligand, as demonstrated in studies with nickel complexes. researchgate.net

Metal-Ligand Cooperative Redox Activity

Building upon the concept of noninnocent ligands, metal-ligand cooperativity describes a synergistic interaction between the metal center and the ligand during redox processes and catalysis. This cooperation is essential for many catalytic transformations.

Electropolymerization and Film Formation Studies

The electropolymerization of bipyridine-based ligands and their metal complexes is a significant area of research, leading to the formation of functional thin films with applications in catalysis, sensing, and electrochromic devices. While specific and detailed studies on the electropolymerization of This compound are not extensively documented in publicly available literature, the behavior of closely related vinyl- and styryl-substituted bipyridine derivatives provides a strong basis for understanding its potential in this area.

The electropolymerization process typically involves the oxidative or reductive cycling of a solution containing the monomeric species onto a conductive electrode surface. For bipyridine ligands containing vinyl or styryl groups, the polymerization is believed to proceed through the coupling of these unsaturated functionalities.

Research on poly(styryl)bipyridine, a polymer closely related to what would be formed from the electropolymerization of 4,4'-distyryl-2,2'-bipyridine, has demonstrated its capability to form transition-metal complexes. In one study, poly(styryl)bipyridine was synthesized by the reaction of lithiated polystyrene with bipyridine. This polymer-bound bipyridine was then used to chelate various transition metals. The extent of metal incorporation was found to be dependent on the solvent, the concentration of the metal ion, and the specific metal species being used. This suggests that films of poly(4,4'-distyryl-2,2'-bipyridine) could also be post-functionalized with metal ions to create catalytic or electroactive surfaces.

The general mechanism for the electropolymerization of vinyl-substituted pyridines often involves the generation of radical species at the electrode surface, which then propagate to form a polymer film. It is plausible that this compound would follow a similar pathway, with the styryl groups providing the sites for polymerization. The resulting film would likely be a conjugated polymer, potentially exhibiting interesting electronic and optical properties.

In studies of related systems, such as the electropolymerization of metallo-octaethylporphyrins with 4,4'-bipyridine, the formation of a polymer film was achieved through cyclic voltammetry. The characteristics of the resulting polymer were found to be influenced by the applied potential range. This highlights the importance of electrochemical parameters in controlling the properties of the deposited film.

While detailed research findings on the electropolymerization of this compound are not available, the table below summarizes typical conditions and findings for the electropolymerization of related vinyl- and styryl-bipyridine systems to provide an illustrative example.

Parameter Typical Conditions and Findings for Related Systems
Monomer Metal complexes of vinyl- or styryl-substituted bipyridines
Solvent/Electrolyte Acetonitrile or Dichloromethane with a supporting electrolyte (e.g., TBAPF₆)
Electrode Platinum, Gold, or Indium Tin Oxide (ITO)
Polymerization Technique Cyclic Voltammetry (repeated potential cycling)
Potential Range Typically between the oxidation and reduction potentials of the monomer
Resulting Film Adherent, electroactive polymer film on the electrode surface
Film Characterization Cyclic Voltammetry, UV-Vis Spectroscopy, Scanning Electron Microscopy (SEM)

It is important to note that the specific conditions and the properties of the resulting polymer film would need to be determined experimentally for this compound. The extended conjugation provided by the distyryl groups compared to vinyl or styryl groups might lead to films with enhanced electronic conductivity and different optical properties.

Photophysical and Spectroscopic Investigations of E/z 4,4 Distyryl 2,2 Bipyridine Systems

Advanced Spectroscopic Characterization Techniques

The photophysical and spectroscopic properties of (E/Z)-4,4'-Distyryl-2,2'-bipyridine systems are primarily dictated by the extended π-conjugation framework, which arises from the connection of styryl moieties to the 2,2'-bipyridine (B1663995) core. This unique molecular architecture gives rise to intriguing electronic and optical behaviors that have been investigated using a variety of advanced spectroscopic techniques.

UV-Visible Absorption Spectroscopy for Electronic Transition Assignment

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For π-conjugated systems like 4,4'-distyryl-2,2'-bipyridine, the absorption spectra are typically characterized by intense bands in the UV and visible regions, corresponding to π → π* and n → π* transitions.

The extended conjugation in 4,4'-distyryl-2,2'-bipyridine, when compared to unsubstituted 2,2'-bipyridine, leads to a significant bathochromic (red) shift in the absorption maxima. This is due to a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. The π → π* transitions, which are generally of high intensity, are associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the delocalized system encompassing the bipyridine and styryl groups. Less intense n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be observed, often as shoulders on the main absorption bands.

In related systems, such as 4,4'-disubstituted-2,2'-bipyridines, the nature and position of the substituents have a profound impact on the electronic absorption spectra. For instance, the introduction of electron-donating or withdrawing groups on the styryl moieties can further tune the energy of the electronic transitions. In metal complexes of substituted bipyridines, additional absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, can be observed. For example, complexes of 4,4'-dimethyl-2,2'-bipyridine (B75555) with various transition metals exhibit MLCT absorption bands in the range of 301–306 nm, with the intraligand π → π* transitions showing a slight red shift upon complexation. nih.gov

A theoretical investigation into the electronic transitions of molecules with extended π-systems, such as butadiene and hexatriene, provides a framework for understanding the absorption spectra of 4,4'-distyryl-2,2'-bipyridine. The π → π* transitions can be conceptualized as oscillations of the double-bonding electrons along the bond axis. youtube.com

Table 1: Representative UV-Visible Absorption Data for Bipyridine Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2,2'-BipyridineNot Specified233, 281Not Specified researchgate.net
4,4'-Bipyridine (B149096)Not Specified~240~10,000 nih.gov
Ruthenium(II) cis-bis(2,2'-bipyridine-4,4'-dicarboxylic acid) (NCS)₂Not Specified~310, ~400, ~540Not Specified figshare.com
Complexes of 4,4'-dimethyl-2,2'-bipyridineNot Specified301-306 (MLCT)Not Specified nih.gov

Emission and Photoluminescence Spectroscopy for Excited State Characterization

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent de-excitation can occur through various radiative and non-radiative pathways. Emission and photoluminescence spectroscopy are powerful tools to study the radiative decay processes, providing information about the structure and nature of the excited states.

For fluorescent molecules like many 2,2'-bipyridine derivatives, the emission spectrum is typically a mirror image of the absorption spectrum, and the energy of the emitted light is lower than that of the absorbed light (Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

In the context of 4,4'-distyryl-2,2'-bipyridine, the extended π-conjugation is expected to result in significant fluorescence. The emission properties can be highly sensitive to the molecular environment, including solvent polarity and the presence of metal ions. For instance, amino-substituted 2,2'-bipyridine ligands have been shown to act as fluorescent indicators for Zn(II), with their quantum yields drastically increasing upon metal binding. rsc.org

The luminescence of metal complexes containing bipyridine ligands is a well-studied area. For example, ruthenium(II) tris(2,2'-bipyridine) ([Ru(bpy)₃]²⁺) is a well-known phosphorescent complex with a quantum yield of 0.063 in deaerated water. nih.govbjraylight.com The emission in these complexes often originates from a triplet metal-to-ligand charge transfer (³MLCT) state. While the free 4,4'-distyryl-2,2'-bipyridine ligand is expected to be fluorescent, its metal complexes may exhibit either fluorescence or phosphorescence depending on the nature of the metal and the resulting excited state dynamics.

Computational studies on terbium complexes with 2,2'-bipyridine derivative ligands have shown that the luminescence quantum yield is highly dependent on the ligand structure, with quenching pathways being influenced by the stability of the ligand-centered lowest triplet state. rsc.orgamericanelements.com

Table 2: Representative Photoluminescence Data for Bipyridine Systems

CompoundSolventEmission λmax (nm)Quantum Yield (Φ)Reference
α-(N-Biphenyl)-substituted 2,2'-bipyridinesTHF443-505up to 49.1% nih.gov
[Ru(bpy)₃]²⁺Water (deaerated)~600-6500.063 (phosphorescence) nih.govbjraylight.com
4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrilesAcetonitrileNot SpecifiedLow rsc.org
4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrilesPowderNot Specifiedup to 92.9% rsc.org

Time-Resolved Spectroscopy for Excited State Dynamics and Lifetimes

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy and time-resolved fluorescence, are employed to monitor the evolution of excited states on timescales ranging from femtoseconds to milliseconds. These methods provide crucial information about the rates of various photophysical processes, including internal conversion, intersystem crossing, and energy and electron transfer.

For a molecule like 4,4'-distyryl-2,2'-bipyridine, femtosecond transient absorption spectroscopy can be used to track the initial relaxation from the Franck-Condon excited state to a more relaxed geometry, as well as any subsequent processes such as isomerization or intersystem crossing. The excited-state lifetime is a critical parameter that determines the time window during which the molecule can participate in photochemical reactions or energy transfer.

Studies on related systems provide insights into the expected excited-state dynamics. For example, femtosecond transient absorption studies of BODIPY dyes with distyryl groups have been used to investigate ultrafast excited-state dynamics and charge separation. nih.govrsc.org In ruthenium(II) bipyridine complexes, transient absorption spectroscopy has revealed the dynamics of metal-to-ligand charge transfer states. researchgate.net For a bipyridyl platinum(II) complex with alkynyl-benzothiazolylfluorene units, the singlet excited-state lifetime was determined to be 145 ± 105 ps by fitting femtosecond transient difference absorption data. researchgate.net

The excited-state lifetime of 4,4'-distyryl-2,2'-bipyridine is expected to be influenced by factors such as solvent viscosity and temperature, which can affect the rates of non-radiative decay pathways, including torsional motion around the styryl double bonds.

Table 3: Representative Excited-State Lifetime Data for Related Systems

CompoundTechniqueSolventLifetimeReference
Bipyridyl platinum(II) complex with alkynyl-benzothiazolylfluorene unitsFemtosecond Transient AbsorptionDichloromethane145 ± 105 ps (singlet) researchgate.net
[Ru(S-Sbpy)(bpy)₂]²⁺Time-resolved EmissionAcetonitrile (deoxygenated)109 ns nih.gov
Aqueous [Fe(II)(bpy)₃]²⁺Transient AbsorptionWater115 ± 10 fs, 960 ± 100 fs, 665 ± 35 ps researchgate.net

Circular Dichroism Spectroscopy for Chiral Systems

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

While this compound itself is not inherently chiral, chiral derivatives can be synthesized, for example, by introducing chiral substituents on the styryl groups or by creating atropisomers where rotation around the C2-C2' bond of the bipyridine is restricted. The CD spectrum of such a chiral derivative would provide valuable information about its absolute configuration and conformation in solution.

The synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives has been reported, and these have been applied in asymmetric catalysis. nih.gov The absolute configurations of chiral 4,4'-bipyridines have been determined using a combination of X-ray diffraction and electronic circular dichroism coupled with theoretical calculations. figshare.com Vibrational circular dichroism (VCD) has also been shown to be a useful tool for determining the twisting pattern of 2,2'-bipyridyl compounds. youtube.com

For a chiral derivative of 4,4'-distyryl-2,2'-bipyridine, the CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects would be directly related to the stereochemistry of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and triplet states. It is a highly sensitive method for characterizing the electronic structure and environment of paramagnetic species.

Radical cations or anions of 4,4'-distyryl-2,2'-bipyridine can be generated chemically or electrochemically. The EPR spectrum of such a radical would provide information about the distribution of the unpaired electron spin density over the molecule through the analysis of hyperfine coupling constants with magnetic nuclei (e.g., ¹H and ¹⁴N).

Studies on the radical anion of 4,4'-bipyridyl have been reported, where the radical was characterized by single-crystal X-ray diffraction and EPR spectroscopy. researchgate.net The EPR spectrum of the 4,4'-bipyridyl radical anion is consistent with an organic radical. In metal complexes, the EPR spectrum can provide information about the location of the unpaired electron, i.e., whether it is localized on the metal center or on the ligand. For example, in the radical anion of [Cr(CO)₄(bpy)], EPR studies of ¹³CO-enriched species revealed considerable coupling of the unpaired electron with the ¹³C of the axial carbonyl ligands, indicating interaction between the singly occupied π* orbital of the bipyridine radical anion and the orbitals of the C-Cr-C bonds. rsc.org

The EPR spectrum of the radical ion of a 2,3-diamino-1,4-naphthoquinone derivative has been reported, with hyperfine coupling constants in excellent agreement with density functional theory calculations. osti.gov

Spectroelectrochemical Studies for Correlating Optical and Electrochemical Properties

Spectroelectrochemistry is a powerful technique that combines spectroscopy (typically UV-Visible-NIR absorption or emission) with electrochemistry. It allows for the in-situ spectroscopic characterization of species generated at an electrode surface as a function of the applied potential. This provides a direct correlation between the electrochemical and optical properties of a molecule.

For 4,4'-distyryl-2,2'-bipyridine, spectroelectrochemistry can be used to study the changes in the absorption spectrum upon one-electron reduction to the radical anion and further to the dianion, or upon oxidation to the radical cation. These spectral changes provide valuable information about the electronic structure of the redox species.

In the context of metal complexes of 4,4'-distyryl-2,2'-bipyridine, spectroelectrochemistry can be used to identify the spectroscopic signatures of the different oxidation states of the complex. For example, in a ruthenium complex containing a 4,4'-dihydroxy-2,2'-bipyridine (B1588920) ligand, spectroelectrochemical studies revealed the disappearance of the MLCT band upon oxidation of the ruthenium center. rsc.org Spectroelectrochemical measurements have also been used as an effective tool for identifying the spectroscopic signatures of charge-transfer excited states in transition metal-based polypyridyl complexes. rsc.org

The electrochemical properties of ruthenium(II) complexes with sulfurated bipyridine ligands have been studied in depth, showing that the ligand can be reduced twice at moderate potentials. nih.gov Furthermore, spectroelectrochemical studies of Mn and Re bipyridine complexes have provided insights into their catalytic activity for the electrochemical reduction of CO₂. researchgate.net

Elucidation of Photophysical Mechanisms and Energy Transfer Processes

The photophysical behavior of 4,4'-distyryl-2,2'-bipyridine systems is governed by a series of complex electronic transitions and energy transfer pathways upon photoexcitation. These processes are highly dependent on the molecular structure, coordination to metal centers, and the surrounding environment.

In transition metal complexes, particularly with ruthenium(II), the 4,4'-distyryl-2,2'-bipyridine ligand facilitates distinct electronic transitions that are crucial to its function. The absorption spectra of these complexes typically show intense bands in the visible region (400–600 nm). unesp.br These absorptions arise from two primary phenomena: metal-to-ligand charge transfer (MLCT) and intraligand (IL) π-π* transitions. unesp.br

The MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the ligand. In Ru(II) polypyridyl complexes, the highest occupied molecular orbital (HOMO) is largely located on the ruthenium center, while the lowest unoccupied molecular orbital (LUMO) is spread across the bipyridine ligand system. rsc.org This separation of electron density defines the MLCT character. The energy of these transitions can be tuned by modifying the ligand structure; for instance, the extended conjugation in (E,E′)-4,4′-bisstyryl-2,2′-bipyridine ligands leads to a significant red-shift in the MLCT absorption bands compared to simpler bipyridine complexes. unesp.br

Intraligand (IL) transitions, on the other hand, are excitations occurring within the ligand itself, specifically π-π* transitions localized on the distyryl-bipyridine framework. nih.gov In some complexes, these IL transitions can become the lowest energy excited state. For example, in certain flavin-decorated Ru(II) bipyridine systems, the observed phosphorescence originates from a triplet IL excited state (³IL). researchgate.net The interplay between MLCT and IL states is critical; computational studies on Ru(II) complexes with (E,E′)-4,4′-bisstyryl-2,2′-bipyridine ligands have shown that the most intense two-photon absorption processes are associated with ligand-centered charge-transfer (LCCT) transitions. unesp.br In certain platinum(II) complexes, it is even possible to switch between MLCT, IL, and ligand-to-ligand charge transfer (LLCT) states by altering the pH or introducing other metal ions. nih.gov

Table 1: Dominant Electronic Transitions in Selected Bipyridine Complexes
Complex TypeDominant TransitionTypical Wavelength (nm)Key Feature
Ru(II) with (E,E′)-4,4′-bisstyryl-2,2′-bipyridineMLCT / LCCT400 - 600Red-shifted absorption due to extended ligand conjugation. unesp.br
Ru(II) with Flavin-Bipyridine³IL~643 (Emission)Emission originates from a ligand-centered triplet state. researchgate.net
Pt(II) with Terpyridyl AcetylideMLCT / ILCT / LLCTVariableSwitchable excited states based on environmental triggers (pH). nih.gov

Complexes of 4,4'-distyryl-2,2'-bipyridine, especially with ruthenium, are effective photosensitizers for the generation of singlet oxygen (¹O₂), a key reactive oxygen species in photodynamic therapy (PDT). unesp.brmdpi.com The process begins with the absorption of light, populating a singlet excited state. Through efficient intersystem crossing (ISC), the molecule transitions to a long-lived triplet excited state, typically a ³MLCT state. nih.gov This triplet state has sufficient energy to transfer to ground-state molecular oxygen (³O₂), an efficient quencher, producing the highly reactive ¹O₂. nih.gov

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which measures the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Research on Ru(II) polypyridine complexes featuring (E,E′)-4,4′-bisstyryl-2,2′-bipyridine ligands has confirmed their ability to generate ¹O₂ upon irradiation, leading to phototoxic effects in cancer cells. unesp.brrsc.org While specific ΦΔ values for these exact complexes are part of ongoing detailed studies, data from closely related Ru(II) diimine complexes demonstrate the significant potential of this class of compounds. The quantum yields are highly sensitive to the ligand environment; for instance, deprotonation of hydroxyl groups on ancillary ligands can enhance ΦΔ values by an order of magnitude by making the ³MLCT state more accessible. nih.gov

Table 2: Representative Singlet Oxygen Quantum Yields (ΦΔ) for Ru(II) Diimine Photosensitizers in CD₃OD
ComplexFormSinglet Oxygen Quantum Yield (ΦΔ)Note
[(phen)₂Ru(6,6'-dhbp)]²⁺Protonated (OH)0.048Lower yield due to competing photodissociation pathways. nih.gov
[(phen)₂Ru(6,6'-dhbp-O⁻)]Deprotonated (O⁻)0.87Enhanced yield due to favorable ³MLCT state accessibility. nih.gov
[(dop)₂Ru(6,6'-dhbp)]²⁺Protonated (OH)0.048Similar low yield in the protonated state. nih.gov
[(dop)₂Ru(6,6'-dhbp-O⁻)]Deprotonated (O⁻)0.48Significant enhancement upon deprotonation. nih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is often observed in molecules containing rotatable units, such as phenyl or styryl groups. In dilute solutions, the free rotation of these groups provides a non-radiative pathway for the decay of the excited state, thus quenching fluorescence. mdpi.com In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative channel and forces the excited state to decay radiatively, "turning on" the fluorescence. mdpi.com

While direct studies on the AIE properties of this compound are not extensively reported, its molecular structure, featuring rotatable styryl groups, makes it a prime candidate for this behavior. Structurally analogous compounds, such as 4,4'-bis(1,2,2-triphenylvinyl)biphenyl, which contain multiple rotatable phenyl rings, exhibit pronounced AIE effects, with some derivatives showing near-perfect fluorescence quantum efficiency in the aggregated state. bgsu.edunih.gov The investigation of AIE in distyryl-bipyridine systems could therefore open new avenues for their application in solid-state lighting and sensing.

Mechanochromism, a change in luminescence color in response to mechanical stimuli like grinding or shearing, is often coupled with AIE. mdpi.com The mechanical force alters the molecular packing in the solid state, leading to different excited-state energies and thus different emission colors. Given the potential for AIE, exploring the mechanochromic properties of 4,4'-distyryl-2,2'-bipyridine derivatives is a logical next step in materials research.

The photophysical properties of molecules with significant charge-transfer character in their excited states are often highly sensitive to the polarity of their environment. researchgate.netnih.gov For this compound and its complexes, where MLCT and ILCT transitions are prominent, changes in solvent polarity can dramatically alter absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

In polar solvents, the charge-separated excited state can be stabilized, often leading to a red-shift in the emission spectrum (a larger Stokes shift). However, this stabilization can also enhance non-radiative decay pathways, such as intersystem crossing, which can lead to a decrease in fluorescence quantum yield. nih.govmostwiedzy.pl Conversely, in non-polar solvents, radiative decay is often more favorable. For example, studies on BODIPY dimers show that their intense fluorescence in nonpolar solvents is dramatically quenched in polar media like DMSO or acetone (B3395972) due to specific solvation effects that promote non-radiative decay. nih.gov

This sensitivity to the environment can be harnessed for sensing applications. An unusual photochromic behavior has been reported for a 4,4′-disubstituted-2,2′-bipyridine derivative, which undergoes a reversible color change upon irradiation in the presence of specific chemical species (SO₃ and HCl), demonstrating a clear response to its immediate chemical environment. rsc.org

Table 3: Effect of Solvent Polarity on Fluorescence Quantum Yield (Φf) of CH₂-bis(BODIPY)s
SolventPolarity (ET(30))Quantum Yield (Φf)General Observation
Toluene33.9~0.80 - 0.99High fluorescence in nonpolar/low-polarity solvents. nih.gov
Chloroform39.1~0.60 - 0.80Moderate fluorescence. nih.gov
Acetone42.2< 0.10Significant quenching in polar aprotic solvents. nih.gov
DMSO45.1< 0.05Strong fluorescence quenching in highly polar solvents. nih.gov

Triplet-triplet annihilation (TTA) is a mechanism that converts lower-energy photons into higher-energy light, a process known as photon upconversion. TTA upconversion (TTA-UC) systems typically consist of two components: a photosensitizer and an annihilator (or emitter). The process unfolds as follows:

The sensitizer (B1316253) absorbs a low-energy photon and, via intersystem crossing, forms a long-lived triplet state.

This triplet energy is transferred to an annihilator molecule through a Dexter energy transfer mechanism, promoting the annihilator to its triplet state.

Two triplet-state annihilator molecules collide. In this "annihilation" step, one molecule returns to its ground state while transferring its energy to the other, which is promoted to a high-energy singlet excited state.

This excited singlet state then decays by emitting a high-energy (upconverted) photon.

Ruthenium(II) polypyridyl complexes, including those based on bipyridine ligands, are exemplary sensitizers for TTA-UC due to their strong absorption in the visible spectrum and near-unity quantum efficiency for triplet state formation. The extended π-system of the 4,4'-distyryl-2,2'-bipyridine ligand is advantageous as it can enhance light absorption in the longer wavelength regions. While specific reports detailing the use of this compound as a ligand in TTA-UC sensitizers are emerging, the fundamental properties of its Ru(II) complexes make it a highly suitable candidate for this application. The combination of a Ru(II)-distyryl-bipyridine sensitizer with an appropriate annihilator, such as a derivative of diphenylanthracene (DPA) or pyrene, could enable efficient green-to-blue or red-to-green photon upconversion.

Advanced Applications in Materials Science and Functional Devices

Supramolecular Chemistry and Self-Assembled Architectures

The principles of supramolecular chemistry, which involve non-covalent interactions to form larger, organized structures, are central to the application of (E/Z)-4,4'-distyryl-2,2'-bipyridine. Its ability to act as a ligand for metal ions has been extensively exploited to create a variety of self-assembled superstructures.

Coordination-Driven Self-Assembly of Discrete Metallacycles and Metallacages

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of well-defined, discrete supramolecular structures. nih.gov By combining ditopic ligands like 4,4'-distyryl-2,2'-bipyridine with metal ions that have specific coordination geometries, chemists can precisely control the size and shape of the resulting metallacycles and metallacages. nih.gov

For instance, the reaction of a 4,4'-bipyridine (B149096) derivative with a suitable metal-ligand complex can lead to the formation of tetranuclear rectangular metallacycles. nih.gov The final structure of these assemblies is influenced by the geometry of the metal center and the length and flexibility of the bipyridyl ligand. nih.gov The functionalization of the bipyridine ligand allows for the introduction of specific properties into the final metallacycle, such as enhanced luminescence or the ability to act as a host for small molecules. nih.gov

Component 1Component 2Resulting StructureReference
Ditopic Pt(II) metal acceptorsBispyridyl organic donorsMetallacycles nih.gov
Pt(II)-p-biphenyl4,4'-bipyridine derivativesTetranuclear rectangular metallacycles nih.gov
120° ferrocenyl building units180° 4,4'-bipyridyl donorsHexakisferrocenyl hexagon nih.gov

Construction of Extended 2D and 3D Supramolecular Networks

Beyond discrete structures, this compound and its parent compound, 4,4'-bipyridine, are instrumental in constructing extended two-dimensional (2D) and three-dimensional (3D) supramolecular networks. rsc.orgrsc.org These networks are formed through the interconnection of building blocks via coordination bonds or other non-covalent interactions like hydrogen bonding.

The use of trigonal molecules in conjunction with 4,4'-bipyridine has been shown to produce 3D structures, a counterintuitive result given that trigonal species are typically expected to form 2D networks. rsc.org For example, the reaction of 2,4,6-trimethyl-1,3,5-benzenetricarboxylic acid with 4,4'-bipyridine results in a parallel interpenetrated 3D bookshelf-type structure. rsc.org Similarly, co-crystallization of encapsulated lanthanide(III) complexes with 4,4'-bipyridyl can lead to the formation of doubly interpenetrating 2D or 3D cationic networks. rsc.org

The structure of the resulting network can be influenced by factors such as the choice of metal ion and the reaction conditions. For example, the self-assembly of cadmium(II) croconate with 4,4'-bipyridine under hydrothermal conditions yields a bilayered network. nih.gov The ability to create such extended networks is crucial for the development of materials with applications in areas like catalysis, separation, and gas storage.

Building Block 1Building Block 2Resulting NetworkKey InteractionsReference
Trigonal 2,4,6-trimethyl-1,3,5-benzenetricarboxylic acid4,4'-bipyridine3D bookshelf structureO-H···O and O-H···N hydrogen bonds rsc.org
Trigonal 2,4,6-tris(4-hydroxyphenoxy)-1,3,5-triazine4,4'-bipyridine2D → 3D polycatenated netO-H···N hydrogen bonds and C-H···O interactions rsc.org
Encapsulated Lanthanide(III) complex4,4'-bipyridyl2D or 3D interpenetrating networksHydrogen bonding rsc.org
Cadmium(II) croconate4,4'-bipyridine2D hybrid layerCoordination bonds nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The cavities and channels within metallacycles, metallacages, and extended networks constructed from 4,4'-distyryl-2,2'-bipyridine derivatives can serve as binding sites for smaller molecules, a phenomenon known as host-guest chemistry. nih.gov This molecular recognition is driven by a combination of factors including size, shape, and chemical complementarity between the host and the guest.

The ability to design hosts with specific recognition properties is a key area of research in supramolecular chemistry. mdpi.com For example, a dipeptide-based chiral binuclear copper complex has been shown to capture uncoordinated 4,4'-bipyridine molecules through weak hydrogen bonding and π-π interactions, forming a 3D supramolecular framework with a one-dimensional chiral channel. rsc.org This demonstrates the subtle role that the orientation of functional groups plays in defining the structure and recognition properties of the final assembly. rsc.org The development of such systems has potential applications in areas like sensing, separation, and catalysis. nih.govthno.org

Electrocatalytic and Photocatalytic Systems

The electronic properties of this compound, particularly its ability to participate in electron transfer processes, make it a valuable component in the design of electrocatalytic and photocatalytic systems.

Catalysis for CO2 Reduction and Other Transformations

The reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a major goal in sustainable chemistry. rsc.orgrsc.org Complexes incorporating bipyridine ligands have been extensively studied for their potential to catalyze this transformation, both electrochemically and photochemically. rsc.org

Manganese and rhenium complexes containing bipyridine ligands are particularly noteworthy in this regard. frontiersin.orgrsc.orgmorressier.com The catalytic activity of these complexes can be tuned by modifying the electronic properties of the bipyridine ligand. For example, the introduction of electron-donating groups can enhance the photocatalytic reduction of CO2 to carbon monoxide (CO). researchgate.net Conversely, modifying the ligand with phosphonate (B1237965) ester groups can impart water solubility to the catalyst without compromising its electronic properties, enabling photocatalytic CO2 reduction in aqueous solutions under red-light irradiation. nih.gov

The mechanism of CO2 reduction by these catalysts is complex and can involve multiple pathways. frontiersin.org A key challenge is preventing the dimerization of the singly reduced catalyst, which leads to an inactive species. morressier.com Strategies to overcome this include the introduction of bulky substituents on the bipyridine ligand or incorporating the catalyst into a metal-organic framework. frontiersin.orgmorressier.com

Catalyst SystemTransformationKey FeaturesReference
Co-4,4'-dimethyl-2,2'-bipyridine/KetjenblackElectrocatalytic CO2 to COHigh formation rate and faradaic efficiency epa.gov
[MnBr(4,4′-{Et2O3PCH2}2-2,2′-bipyridyl)(CO)3] with Zn(II) porphyrin photosensitizerPhotocatalytic CO2 to CO in waterOperates under red-light irradiation nih.gov
Mn-based complex with 4,4'-diamino-2,2'-bipyridinePhotocatalytic CO2 to COElectron-donating groups enhance activity researchgate.net
Re(bpy-C2-NPDI-R) dyadsPhotocatalytic CO2 reductionOptoelectronic properties tuned by R-group rsc.org

Design of Electroactive Polymeric Films

Polymers incorporating bipyridine units can exhibit interesting electroactive properties, making them suitable for applications in electronic devices. These polymers can be designed to have tunable stiffness and shape-memory properties, which are valuable for applications such as refreshable tactile displays. nsf.gov

Bistable electroactive polymers (BSEPs) can be synthesized from monomers like stearyl acrylate (B77674) and a urethane (B1682113) diacrylate oligomer. nsf.gov These polymers exhibit a sharp, tunable transition between a rigid and a rubbery state, which can be triggered by temperature changes. nsf.gov This property allows for the creation of actuators that can be controlled by Joule heating.

Furthermore, polymers containing electronically isolated diarylfluorene chromophores have been investigated as hole-transporting materials in organic light-emitting diodes (OLEDs). nih.gov The ionization potentials of these polymers can be tuned by modifying the fluorene (B118485) chromophores, allowing for efficient charge injection into the emitting layer. nih.gov

Chemical and Biosensing Applications

The bipyridine unit within this compound serves as an excellent chelating agent for various metal ions. This inherent property, combined with its rich photophysical characteristics, makes it a promising candidate for the development of sophisticated chemical and biological sensors.

Chemo/Biosensors Based on Optical and Electrochemical Transduction Mechanisms

Chemosensors and biosensors are analytical devices that signal the presence of a specific analyte through a measurable physical change. These devices typically consist of a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a detectable signal. Bipyridine-based ligands are frequently employed as recognition elements due to their strong and often selective binding to metal ions. The interaction with a metal ion can significantly alter the electronic and photophysical properties of the bipyridine ligand, leading to changes in its absorption or fluorescence spectrum, or its electrochemical behavior. These changes form the basis of optical and electrochemical transduction mechanisms.

While direct research on this compound as a standalone chemosensor is not extensively documented, the principles governing bipyridine-based sensors suggest its high potential. The extended π-conjugation in the distyryl derivative is expected to lead to strong absorption and emission in the visible region of the electromagnetic spectrum. Upon coordination with a metal ion, changes in the ligand's conformation and electronic structure could lead to a noticeable color change (colorimetric sensing) or a significant shift or quenching of its fluorescence (fluorometric sensing). nih.gov

Electrochemical sensors, on the other hand, measure changes in electrical properties such as current or potential upon the analyte binding. The redox properties of metal complexes of this compound could be exploited for this purpose. The binding of a target analyte could modulate the redox potential of the complex, providing a measurable electrochemical signal.

Transduction MechanismPrinciplePotential Application for this compound
Optical (Colorimetric) Change in color upon analyte binding.The extended π-system could result in a visible color change upon metal ion coordination.
Optical (Fluorometric) Change in fluorescence intensity or wavelength upon analyte binding.The inherent fluorescence of the compound could be quenched or enhanced upon binding to a specific analyte.
Electrochemical Change in redox potential or current upon analyte binding.Metal complexes of the ligand could exhibit redox activity that is modulated by the presence of a target analyte.

Ion Sensing and Molecular Recognition in Complex Media

The selective detection of specific ions in complex mixtures, such as biological fluids or environmental samples, is a significant challenge. The design of chemosensors with high selectivity is therefore of paramount importance. The selectivity of a bipyridine-based sensor is determined by several factors, including the size of the metal ion, its charge density, and the geometry of the coordination complex formed.

For this compound, the steric and electronic properties of the styryl groups can be tuned to enhance its selectivity for a particular ion. For instance, the introduction of specific functional groups on the styryl moieties could create a binding pocket that is complementary in size and shape to a target ion, thereby enhancing the molecular recognition capabilities of the ligand. fapesp.br

Ruthenium(II)-polypyridyl complexes have been extensively studied as luminescent chemosensors for various metal ions, including biologically relevant ones like Cu²⁺ and Fe³⁺. researchgate.net These sensors operate on the principle that the binding of the target ion to a recognition site on the ligand perturbs the photophysical properties of the ruthenium complex, leading to a change in its luminescence. researchgate.net Given that this compound can act as a ligand in such complexes, it is plausible that its derivatives could be designed to be highly selective and sensitive ion sensors for use in complex media. nih.gov

Photoactive Systems for Energy Conversion

The ability of this compound and its metal complexes to absorb light and participate in energy transfer processes makes them attractive components for photoactive systems aimed at solar energy conversion.

Photon Upconversion Materials Based on Triplet Sensitization

Photon upconversion is a process where low-energy photons are converted into higher-energy photons. One of the most efficient mechanisms for photon upconversion at low light intensities is triplet-triplet annihilation (TTA). TTA-based upconversion systems typically consist of a sensitizer (B1316253) and an annihilator (or emitter). The sensitizer absorbs low-energy light and, through intersystem crossing, populates its long-lived triplet excited state. This triplet energy is then transferred to the annihilator, generating a triplet-excited annihilator. When two such triplet-excited annihilators collide, one is promoted to a higher-energy singlet excited state, which then decays radiatively by emitting a high-energy photon. umb.edunih.govrsc.org

Ruthenium(II) polypyridyl complexes are excellent sensitizers for TTA upconversion due to their strong absorption in the visible region, high intersystem crossing quantum yields, and long-lived triplet excited states. researchgate.netnih.gov Ruthenium(II) complexes incorporating (E,E′)-4,4′-bisstyryl-2,2′-bipyridine ligands have been rationally designed and synthesized. nih.gov These complexes exhibit impressive one- and two-photon absorption properties, which are crucial for applications in photodynamic therapy and potentially in photon upconversion. nih.gov The extended π-conjugation of the distyryl-bipyridine ligand enhances the light-harvesting capabilities of the complex, making it a more efficient sensitizer.

ComponentRole in TTA-UpconversionExample involving this compound
Sensitizer Absorbs low-energy photons and populates its triplet state.Ruthenium(II) complexes with (E,E′)-4,4′-bisstyryl-2,2′-bipyridine ligands. nih.gov
Annihilator/Emitter Receives triplet energy from the sensitizer and undergoes TTA to emit a higher-energy photon.Various aromatic hydrocarbons like diphenylanthracene (DPA) are commonly used.

Hydrogen Production (If explicitly researched for the compound)

Photocatalytic hydrogen production from water using solar light is a promising strategy for generating clean and sustainable fuel. nih.govunina.it This process typically involves a photosensitizer that absorbs light, a catalyst that facilitates the reduction of protons to hydrogen, and a sacrificial electron donor.

While there is no explicit research detailing the use of this compound itself in photocatalytic hydrogen production, studies on structurally related compounds offer valuable insights. For instance, a dichloro(dpbpy)platinum(II) derivative, where dpbpy is 4,4′-diphenyl-2,2′-bipyridine, has been shown to be an efficient photocatalyst for water reduction to H₂. rsc.org The larger π-conjugation in the diphenylbipyridine ligand, which is analogous to the distyryl-bipyridine ligand, leads to higher absorptivity in the visible region, thereby enhancing the photocatalytic efficiency. rsc.org

Interactions with Biological Systems (Non-Clinical Research Focus)

The interactions of metal complexes with biological systems are of great interest for various applications, including cellular imaging and photodynamic therapy (PDT). The non-clinical research in this area focuses on understanding the fundamental processes of cellular uptake, localization, and interaction with biomolecules.

Ruthenium and osmium complexes bearing diversely substituted 4,4′-di(styryl)-2,2′-bipyridine ligands have been synthesized and their physical, spectroscopic, and biological properties investigated. rsc.org These studies have shown that subtle modifications to the distyryl ligand can have a significant impact on the lipophilicity, cellular uptake, and phototoxicity of the complexes. rsc.org While lipophilicity influences cellular uptake, it does not directly correlate with phototoxicity, indicating that other factors are at play. rsc.org

The interaction of ruthenium-bipyridine complexes with DNA has been a subject of intense research. nih.govnih.gov These complexes can bind to DNA through intercalation, where the planar ligand inserts itself between the base pairs of the DNA double helix. The extended planar structure of this compound makes it an ideal candidate for an intercalating ligand. Such interactions can be probed using various spectroscopic techniques and can provide valuable information about the potential of these complexes as therapeutic agents or DNA probes. nih.govnih.gov It is important to note that this research is non-clinical and focuses on the fundamental understanding of these interactions at a molecular level.

Biological InteractionRelevance to this compound ComplexesKey Findings from Related Research
Cellular Uptake The efficiency with which the complex enters cells.Influenced by the lipophilicity of the distyryl ligand. rsc.org
Phototoxicity The ability of the complex to induce cell death upon light irradiation.Not directly correlated with lipophilicity, suggesting other mechanisms are involved. rsc.org
DNA Intercalation The insertion of the planar ligand between DNA base pairs.The planar structure of the ligand makes it a good candidate for DNA intercalation. nih.govnih.gov

Molecular Interactions with DNA and Proteins

The unique photophysical properties and structural characteristics of 4,4'-distyryl-2,2'-bipyridine and its derivatives have prompted extensive research into their interactions with biological macromolecules such as DNA and proteins. These interactions are fundamental to their potential applications in biotechnology and medicine.

Interaction with DNA:

Derivatives of 2,2'-bipyridine (B1663995) are well-documented for their ability to bind to DNA through various modes. nih.gov The planar aromatic structure of the bipyridine core, extended by the styryl groups in 4,4'-distyryl-2,2'-bipyridine, is conducive to intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of interaction is often confirmed through a combination of spectroscopic and physical methods.

Spectroscopic Analysis: UV-Visible absorption spectrophotometry often reveals hypochromicity (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the compound's absorption spectrum upon addition of DNA, which are characteristic signs of intercalation. nih.gov Fluorescence spectroscopy is another powerful tool; the quenching or enhancement of the compound's fluorescence in the presence of DNA can indicate binding and provide quantitative data, such as binding constants. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: The interaction of small molecules with DNA can induce conformational changes in the DNA structure, which are detectable by CD spectroscopy. nih.govmdpi.com Changes in the characteristic CD spectrum of DNA, particularly in the 180–320 nm range, can provide evidence of binding and suggest the nature of the interaction. mdpi.com

Viscosity Measurements: Intercalation typically causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. nih.gov This method provides strong physical evidence for the intercalative binding mode. nih.gov

Furthermore, styryl-based compounds have been shown to act as photoswitchable DNA ligands. nih.gov Upon irradiation with a specific wavelength of light, some styryl derivatives can undergo a [2+2] photocycloaddition to form cyclobutane (B1203170) dimers. nih.gov These dimers often exhibit significantly weaker binding to DNA. nih.gov This process can be reversible, allowing for the control of DNA binding through light, which opens up possibilities for targeted therapeutic action. nih.gov Ruthenium(II) complexes incorporating bipyridine ligands are particularly noted for their DNA interaction, which can involve both intercalation and condensation of the DNA structure. rsc.orgresearchgate.net

Table 1: DNA Interaction Studies of Bipyridine and Styryl Derivatives
Compound/Complex TypeInteraction Method(s)Key FindingsBinding Constant (Kb)Reference
[Pt(DMP)(DIP)]Cl2 (DMP = 4,4'-dimethyl-2,2'-bipyridine)Fluorimetry, Spectrophotometry, CD, ViscometryHydrophobic and intercalative binding mode confirmed.2 x 104 M-1 nih.gov
Ruthenium(II)-bis(bipyridine)-pteridinyl complexesAbsorption & Fluorescence Spectroscopy, ViscometryAll complexes bind to DNA via an intercalative mode. Some act as "light switches".Not specified nih.gov
Styrylquinolizinium derivativesPhotometric & Fluorimetric titrations, CD & LD spectroscopyBinds by intercalation; forms photodimers upon irradiation that bind weakly. Photoswitchable binding.4.1 x 104 M-1 to 2.6 x 105 M-1 nih.gov
Hybrid 4,6-dihydrazone pyrimidine (B1678525) derivativesUV/Vis absorption, CD spectroscopy, Molecular DockingHydrogen bonding and loosening of the DNA double helix observed.Not specified mdpi.com

Interaction with Proteins:

The binding of compounds to plasma proteins, such as human serum albumin (HSA) or bovine serum albumin (BSA), is a critical factor that influences their distribution, metabolism, and efficacy in biological systems. nih.gov The interaction of bipyridine derivatives with these proteins has been a subject of significant investigation. mdpi.commdpi.com

Studies on ruthenium complexes with 2,2'-bipyridine derivatives have demonstrated their ability to bind to HSA. mdpi.com This binding can be quantitatively evaluated using fluorescence spectroscopy to determine binding constants. mdpi.com Such studies have also suggested that HSA can act as a carrier for these complexes, potentially facilitating their delivery and release of active components like nitric oxide (NO) upon photoirradiation. mdpi.com Research on benzofuran (B130515) derivatives has shown that they can efficiently bind to serum albumins, and that structural differences, such as the number of fused rings, can alter the binding properties. mdpi.com These interactions can cause slight but significant modifications to the secondary structure of the protein. mdpi.com

Phototherapeutic Mechanisms (e.g., Photodynamic Action Research, excluding clinical data)

Photodynamic therapy (PDT) is a therapeutic modality that utilizes the combination of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic species that can destroy target cells. nih.gov Bipyridine-based compounds, particularly metal complexes, are promising candidates for PDT agents due to their favorable photophysical properties. researchgate.netsemanticscholar.orgnih.gov

The fundamental mechanism of PDT involves the activation of a photosensitizer from its ground state to a short-lived excited singlet state upon light absorption. nih.gov The PS can then undergo intersystem crossing to a longer-lived excited triplet state. nih.gov From this triplet state, the PS can initiate photochemical reactions through two main pathways:

Type I Mechanism: The excited PS can react directly with a substrate, such as a biomolecule or solvent, via electron or hydrogen atom transfer to produce radical ions or free radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). Theoretical investigations on certain Ruthenium(II) bipyridine complexes suggest that oxidizing biomolecules like guanosine-monophosphate through electron transfer is a thermodynamically favorable process. rsc.org

Type II Mechanism: The excited triplet state PS can transfer its energy directly to ground-state triplet molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is considered the primary cytotoxic agent in most PDT applications, causing cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cell death, often via apoptosis. nih.gov

Research into ruthenium complexes containing 2,2'-bipyridine ligands has demonstrated their ability to produce ROS upon irradiation with light, highlighting their potential as photosensitizers. nih.gov The introduction of heavy atoms, such as halogens, into related dye structures has been shown to substantially increase singlet oxygen production, which is a key factor for efficient photodynamic activity. nih.gov The design of new bipyridine-based complexes often focuses on enhancing these photodynamic properties. For instance, coordination with silver ions has been shown to increase the two-photon absorption properties of a 4,4'-diaminostyryl-2,2'-bipyridine derivative, which is beneficial for applications like two-photon-induced polymerization and potentially PDT. researchgate.net

Table 2: Research on Phototherapeutic Mechanisms of Bipyridine Derivatives
Compound/Complex TypeMechanism InvestigatedKey FindingsReference
Platinum (II) or Palladium (II) complexes with N-aryl-(2,2'-bipyridin-6-yl)aminesReagents for photodynamic therapyReported as potential reagents for PDT of lung and prostate cancers. semanticscholar.orgnih.gov
Ruthenium(II) tris(2,2'-bipyridyl) complexes (RBMN, RBMS)ROS Generation (NBT Assay)Upon irradiation, the complexes showed an ability to produce reactive oxygen species. nih.gov
[Ru(4,4′-BTFMB)2(L)]2+ (L = bpy, phen, TAP)Theoretical Investigation of Excited StatesComplexes show dual character, favorable for photosensitizing O2 (energy transfer) and oxidizing guanosine (B1672433) (electron transfer). rsc.org
Ruthenium complexes with 8-hydroxyquinoline (B1678124) and 2,2′-bipyridine derivativesPhotoactivated NO ReleaseConfirmed photoactivated release of nitric oxide (NO). The NO quantum yield was affected by the specific ligands. mdpi.com
Halogenated BODIPY dyesSinglet Oxygen ProductionHalogen substitution substantially increased singlet oxygen production due to the heavy atom effect, enhancing photodynamic activity. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) and its extension to excited states, Time-Dependent DFT (TD-DFT), are cornerstone methods for investigating the electronic properties of molecules like (E/Z)-4,4'-Distyryl-2,2'-bipyridine. These quantum mechanical modeling methods are instrumental in understanding the molecule's behavior.

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. DFT calculations are employed to perform geometry optimization, a process that finds the minimum energy conformation of the molecule. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule is the potential for different conformations, particularly the trans and cis arrangements around the carbon-carbon double bonds of the styryl groups, as well as the rotational freedom between the two pyridine (B92270) rings of the bipyridine core. DFT calculations can explore the potential energy surface to identify various stable conformers and the energy barriers between them. For instance, studies on related bipyridine oligomers have shown that different conformers can exhibit distinct photophysical properties. rsc.org The choice of functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is crucial for obtaining accurate geometries. nih.govnih.gov

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also elucidated through DFT. This information is critical for understanding the molecule's reactivity and its behavior in electronic devices.

TD-DFT is a primary tool for predicting and interpreting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). Similarly, by optimizing the geometry of the first excited state, it can predict the emission wavelength.

For bipyridine-containing complexes, TD-DFT has been successfully used to reproduce experimental absorption bands and assign them to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. researchgate.netresearchgate.net The accuracy of these predictions is often enhanced by using a polarizable continuum model (PCM) to account for the effects of a solvent. researchgate.net

Furthermore, DFT calculations can be used to predict the redox potentials of this compound. By calculating the energy difference between the neutral molecule and its oxidized or reduced forms, it is possible to estimate the potentials at which these electron transfer processes occur.

PropertyComputational MethodTypical Functionals/Basis SetsPredicted Information
Geometry Optimization DFTB3LYP/6-31G(d,p), M06-2X/6-311+G(d,p)Bond lengths, bond angles, dihedral angles, stable conformers.
Electronic Structure DFTB3LYP, CAM-B3LYPHOMO/LUMO energies and distributions, molecular electrostatic potential.
Absorption Spectra TD-DFTB3LYP, CAM-B3LYP, PBE0Excitation energies, oscillator strengths, transition character (e.g., π-π, n-π).
Emission Spectra TD-DFT (with excited state optimization)B3LYP, PBE0Emission energies, Stokes shift.
Redox Potentials DFTB3LYP, M06-2XIonization potential, electron affinity, oxidation/reduction potentials.

Table 1: Common computational methods and predicted properties for this compound.

While direct studies on the catalytic pathways of this compound are not prevalent, DFT is a powerful method for elucidating reaction mechanisms in related systems. For instance, in the context of bipyridine-metal complexes used in catalysis, DFT can be used to map out the potential energy surface of a catalytic cycle. This includes identifying transition states and intermediates, thereby providing a detailed understanding of the reaction steps and the factors that control the catalytic activity.

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding the formation and behavior of supramolecular assemblies, where multiple molecules of this compound might interact to form larger, ordered structures.

Quantum Chemical Modeling of Photophysical Processes and Excited States

Understanding the behavior of this compound upon absorption of light requires a detailed investigation of its excited states. Quantum chemical methods are essential for modeling these photophysical processes.

Upon excitation, the molecule can undergo various processes, including fluorescence, phosphorescence, intersystem crossing (from a singlet to a triplet state), and non-radiative decay. TD-DFT and other advanced methods can be used to calculate the energies of different excited states (singlet and triplet) and the couplings between them. This allows for the prediction of quantum yields for fluorescence and the rates of intersystem crossing. The potential energy surfaces of the excited states can be mapped to understand the pathways for de-excitation and to identify any photochemical reaction pathways. rsc.orgnih.gov

Development of Predictive Structure-Property Relationship Models

A major goal of computational chemistry is to develop models that can predict the properties of new molecules before they are synthesized. By systematically studying a series of derivatives of this compound with different functional groups, it is possible to establish quantitative structure-property relationships (QSPR).

These models use statistical methods to correlate calculated molecular descriptors (such as HOMO/LUMO energies, dipole moments, and steric parameters) with experimentally observed properties (like absorption/emission wavelengths or charge mobility). Once a reliable QSPR model is developed, it can be used to screen a virtual library of new candidate molecules and identify those with the most promising properties for a specific application, thereby accelerating the materials discovery process.

Advanced Characterization Methodologies in Research

Crystallographic Analysis (Single-Crystal X-ray Diffraction) for Solid-State Structures

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For substituted 2,2'-bipyridine (B1663995) compounds, this technique provides critical information on bond lengths, bond angles, and intermolecular interactions, which collectively influence the material's properties.

In a study of 4,4′-dimethoxy-2,2′-bipyridine, a related compound, single-crystal X-ray analysis revealed a monoclinic crystal system. nih.gov The dihedral angle between the two pyridine (B92270) rings was found to be 5.8(1)°. nih.gov The crystal structure is stabilized by a two-dimensional sheet network generated by C(Me)—H⋯N interactions, which is further extended into a three-dimensional network through C—H⋯π interactions. nih.gov An overlapping arrangement of parallel pyridine rings between adjacent molecules was also observed, with a centroid-to-centroid distance of 3.6655(15) Å. nih.gov

Similarly, the crystal structure of 4,4′-Di-tert-butyl-2,2′-bipyridine was determined to be monoclinic, with the molecule adopting a trans conformation around the central C-C bond. researchgate.net This conformation minimizes steric hindrance between the tert-butyl groups and the nitrogen atoms of the pyridine rings. researchgate.net The two aromatic rings are nearly coplanar, with a dihedral angle of approximately 0.70°. researchgate.net The crystal packing is governed by weak C—H⋯N and C—H⋯π interactions. researchgate.net

For metal complexes incorporating bipyridine ligands, such as dinitrosyl iron complexes with 2,2'-bipyridine, single-crystal X-ray analysis provides insights into the coordination geometry. nih.gov In one such complex, the crystal structure was triclinic, with the two NO groups located on either side of the Fe(bipy) plane. nih.gov The crystal packing exhibited intermolecular H-bonding and significant π-π stacking interactions. nih.gov

Table 1: Crystallographic Data for Substituted 2,2'-Bipyridine Derivatives

CompoundCrystal SystemSpace GroupKey Features
4,4′-dimethoxy-2,2′-bipyridineMonoclinicP2Dihedral angle of 5.8(1)°; 2D sheet structure from C—H⋯N interactions; 3D network from C—H⋯π interactions. nih.gov
4,4′-Di-tert-butyl-2,2′-bipyridineMonoclinicP2/cTrans conformation; Near coplanarity of pyridine rings (dihedral angle ~0.70°); Packing driven by C—H⋯N and C—H⋯π interactions. researchgate.net
Fe(NO)₂(bipy)TriclinicP1Two NO groups on opposite sides of the Fe(bipy) plane; Intermolecular H-bonding and π-π stacking. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and assessing the purity of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize (E/Z)-4,4'-Distyryl-2,2'-bipyridine and its precursors.

High-resolution ¹H NMR spectra are particularly useful for assigning the protons in the bipyridine and styryl moieties. For instance, in ruthenium(II) complexes containing substituted bipyridine ligands, the chemical shifts of the bipyridine protons are influenced by the nature of the substituents and the coordination to the metal center. researchgate.net Two-dimensional NMR techniques, such as COSY, are employed to aid in the definitive assignment of these proton signals. researchgate.net The purity of the compound can also be confirmed by the absence of extraneous peaks in the NMR spectrum.

In the case of 4,4′-Dimethyl-2,2′-bipyridyl, the ¹H NMR spectrum provides characteristic signals for the methyl and pyridine protons. chemicalbook.com Similarly, the ¹H NMR spectrum of 4,4'-Di-tert-butyl-2,2'-bipyridyl shows distinct resonances for the tert-butyl and aromatic protons. The integration of the signals in the ¹H NMR spectrum can be used to confirm the ratio of different types of protons in the molecule, further verifying its structure.

Table 2: Representative ¹H NMR Data for Substituted Bipyridines

CompoundSolventChemical Shifts (ppm) and Assignments
4,4′-dimethoxy-2,2′-bipyridineCDCl₃δ 4.10 (s, 6H, -OCH₃), 7.03 (dd, 2H, py-5H), 8.37 (d, 2H, py-H3), 8.56 (d, 2H, py-H6) researchgate.net
4,4′-Dimethyl-2,2′-bipyridylNot specifiedCharacteristic signals for methyl and pyridine protons. chemicalbook.com
4,4'-Di-tert-butyl-2,2'-bipyridylCDCl₃Resonances corresponding to tert-butyl and aromatic protons.

Mass Spectrometry for Molecular Identification and Complex Stoichiometry

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion.

In the characterization of related compounds like 4,4'-Diphenyl-2,2'-bipyridine, the mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight. nih.govnist.gov This technique is also invaluable for identifying fragments of the molecule, which can provide further structural information.

For metal complexes, such as those of ruthenium with bipyridine ligands, electrospray ionization mass spectrometry (ESI-MS) is often employed. researchgate.net This soft ionization technique allows for the detection of the intact complex ion, confirming the stoichiometry of the metal and ligands. For example, in dinitrosyl iron complexes with bipyridine, mass spectrometry was used to identify the synthesized complexes. nih.gov

Table 3: Mass Spectrometry Data for Bipyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Findings
4,4'-Diphenyl-2,2'-bipyridineC₂₂H₁₆N₂308.4Confirms molecular weight. nih.govnist.gov
4,4'-Dimethyl-2,2'-bipyridine (B75555)C₁₂H₁₂N₂184.2371Provides mass spectrum for identification. nist.gov
Dinitrosyl iron complexes with bipyridineVariesVariesUsed for molecular identification of the complexes. nih.gov

Cyclic Voltammetry and Chronoamperometry for Electrochemical Properties

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox properties of molecules. For this compound and its metal complexes, these methods provide information on oxidation and reduction potentials, the stability of redox species, and electron transfer kinetics.

The cyclic voltammogram of a bipyridine-containing compound typically shows reversible or quasi-reversible redox waves corresponding to the addition or removal of electrons from the molecule. For instance, in ruthenium(II) chelates with 2,2'-bipyridine, CV reveals several one-electron reduction and oxidation steps, indicating the formation of stable redox products. utexas.edu The electrochemical behavior of iron(II) polypyridine complexes has also been extensively studied using CV, with the data providing insights into their electronic properties. nih.govresearchgate.net

The electrochemical properties are sensitive to the substituents on the bipyridine ring. For example, the Ru(II)/(III) couple in a ruthenium complex with dicarboxy-bipyridine ligands is significantly shifted depending on the protonation state of the carboxylic acid groups. nih.gov The solvent and supporting electrolyte can also influence the observed redox potentials. nih.govresearchgate.net

Table 4: Electrochemical Data for Bipyridine Complexes

ComplexTechniqueKey Findings
Ruthenium(II) chelates with 2,2'-bipyridineCyclic VoltammetryMultiple one-electron reduction and oxidation steps. utexas.edu
Iron(II) polypyridine complexesCyclic VoltammetryProvides oxidation and reduction potentials, influenced by scan rate and solvent. nih.govresearchgate.net
[Ru(dcbpyH₂)₂(NCS)₂]Cyclic VoltammetryRu(II)/(III) couple shifts with pH due to protonation of carboxyl groups. nih.gov
Dinitrosyl iron complexes with bipyridineCyclic VoltammetryShow two quasi-reversible one-electron reductions. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Phase Transitions)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature. While specific data for this compound is not detailed in the provided search results, these techniques are generally applicable to characterize its thermal stability and phase behavior.

DSC can be used to determine melting points, glass transitions, and other phase transitions. TGA provides information on the thermal stability of the compound and its decomposition profile. For related bipyridine derivatives and their metal complexes, thermal analysis would be crucial for understanding their stability under different temperature regimes, which is important for applications in materials science and catalysis.

Other Specialized Spectroscopic Techniques (e.g., Raman, XPS)

Other spectroscopic techniques provide complementary information about the structure and properties of this compound.

Raman Spectroscopy is a vibrational spectroscopy technique that is sensitive to the molecular structure and symmetry. The Raman spectrum of a bipyridine derivative will show characteristic bands corresponding to the vibrational modes of the pyridine rings and the styryl groups. For 4,4'-bipyridine (B149096), the Raman spectrum has been studied both experimentally and theoretically, with characteristic peaks observed in the 900-1600 cm⁻¹ range. nih.govglobal-sci.comresearchgate.net Raman spectroscopy is also a powerful tool for studying the polymorphism of crystalline solids, as different crystal forms will exhibit distinct Raman spectra. spectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. While specific XPS data for this compound is not available in the search results, it would be a valuable tool for characterizing thin films or surface-adsorbed layers of the compound. XPS could be used to determine the binding energies of the core-level electrons of carbon, nitrogen, and any other elements present, providing insights into the chemical environment of these atoms.

Table 5: Spectroscopic Data for Bipyridine Derivatives

TechniqueCompoundKey Findings
Raman Spectroscopy4,4'-bipyridineCharacteristic vibrational modes observed between 900-1600 cm⁻¹. nih.govglobal-sci.comresearchgate.net
Raman SpectroscopyCrystalline SolidsCan differentiate between different polymorphic forms. spectroscopyonline.com
X-ray Photoelectron SpectroscopyGeneral ApplicationSurface-sensitive technique for determining elemental composition and chemical states.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation (E/Z)-4,4'-Distyryl-2,2'-bipyridine Derivatives

The rational design of new this compound derivatives is a cornerstone for the development of materials with tailored properties. The inherent versatility of the bipyridine scaffold allows for extensive functionalization, enabling the fine-tuning of its electronic, optical, and coordination characteristics.

Future research will focus on the strategic introduction of a wide array of substituents to the bipyridine core and the styryl moieties. The goal is to establish clear structure-property relationships that can guide the synthesis of compounds for specific applications. For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the compound's redox potentials and optical absorption and emission profiles.

The modification of the π-conjugated linker between the bipyridine and the styryl groups is another promising avenue. nih.gov By extending the conjugation or introducing different heteroatoms, it is possible to modulate the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics and as fluorescent probes. nih.gov Research has shown that even simple modifications can lead to significant shifts in absorption and emission maxima. nih.gov

A key aspect of next-generation design will be the creation of "push-pull" systems, where electron-donating groups are positioned at one end of the molecule and electron-withdrawing groups at the other. nih.gov This arrangement can lead to large dipole moments and enhanced nonlinear optical properties. The synthesis of such asymmetrically substituted derivatives presents a synthetic challenge but holds immense promise for advanced materials.

The following table summarizes the anticipated effects of different functional groups on the properties of 4,4'-distyryl-2,2'-bipyridine derivatives, based on established principles of organic electronics and photophysics.

Substituent Type Position on the Scaffold Anticipated Effect on Properties Potential Applications
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂)Styryl moietyRed-shift in absorption and emission spectra, increased HOMO energy level, enhanced two-photon absorption cross-section.Bioimaging, photodynamic therapy, nonlinear optics.
Electron-Withdrawing Groups (e.g., -NO₂, -CN)Styryl moiety or bipyridine coreBlue-shift in absorption and emission spectra, decreased LUMO energy level, improved electron-accepting capability.Electron transport materials in OLEDs, sensors for electron-rich analytes.
Halogens (e.g., -F, -Cl, -Br, -I)Bipyridine core or styryl moietyHeavy-atom effect can promote intersystem crossing to the triplet state, potential for phosphorescence, can influence molecular packing.Phosphorescent emitters for OLEDs, photosensitizers.
Bulky Groups (e.g., t-butyl, adamantyl)Bipyridine coreInhibit intermolecular aggregation and π-π stacking, leading to enhanced emission in the solid state (Aggregation-Induced Emission - AIE).Solid-state lighting, fluorescent sensors.
Chiral MoietiesAny positionInduction of chiroptical properties (e.g., circular dichroism, circularly polarized luminescence).Chiral sensors, asymmetric catalysis, materials for spintronics.

Integration into Advanced Multifunctional Materials Systems

The unique photophysical and coordination properties of this compound make it an excellent candidate for integration into advanced multifunctional materials. Future research will explore the incorporation of these chromophores into a variety of platforms, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), to create materials with synergistic functionalities.

In the realm of photocatalysis , bipyridine-based materials have already demonstrated potential. nih.govnih.gov By incorporating distyryl-bipyridine units into porous frameworks, it is possible to create materials that can harvest light and facilitate chemical transformations. nih.gov Future work will focus on optimizing the band gap and charge separation properties of these materials to enhance their efficiency in processes such as hydrogen evolution from water and CO₂ reduction. nih.gov

The development of novel sensors is another promising direction. The fluorescence of distyryl-bipyridine derivatives can be sensitive to the presence of specific analytes, such as metal ions or volatile organic compounds (VOCs). rsc.org By integrating these molecules into thin films or onto nanoparticles, highly sensitive and selective sensors can be fabricated. Future research will aim to develop sensor arrays for the simultaneous detection of multiple analytes.

Furthermore, the integration of this compound into materials with tunable optical properties is of great interest. For example, their incorporation into coordination polymers can lead to materials with photochromic or photomagnetic properties. nih.gov The ability to switch the color or magnetic state of a material with light has potential applications in data storage, molecular switches, and anti-counterfeiting technologies. nih.gov

Exploration of Novel Coordination Architectures and Host-Guest Systems

The bipyridine unit of this compound is an excellent ligand for a wide range of metal ions, making it a versatile building block for the construction of novel coordination architectures. Future research will delve into the synthesis and characterization of new metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete supramolecular assemblies based on this ligand. clinpractice.rursc.orgnih.gov

The extended, rigid nature of the distyryl-bipyridine ligand can be exploited to create porous materials with well-defined channels and cavities. rsc.org These materials could find applications in gas storage and separation, catalysis, and as hosts for guest molecules. The exploration of different metal nodes and reaction conditions will be crucial in controlling the dimensionality and topology of the resulting frameworks. nih.gov

Host-guest chemistry represents a particularly exciting frontier for these systems. wikipedia.orgmdpi.comnih.govnih.gov The cavities within MOFs and supramolecular cages constructed from distyryl-bipyridine can be designed to selectively bind specific guest molecules. mdpi.comnih.gov This could lead to applications in areas such as drug delivery, where a therapeutic agent is encapsulated and released in a controlled manner, and in chemical sensing, where the binding of a guest molecule triggers a change in the host's fluorescence. nih.gov

Furthermore, the formation of interpenetrated frameworks, where multiple independent networks are intertwined, can be controlled by the length and flexibility of the distyryl-bipyridine ligand. nih.gov The study of these complex architectures will not only advance our fundamental understanding of supramolecular chemistry but may also lead to materials with unusual and enhanced properties.

Development of Sustainable Synthetic and Fabrication Processes

As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable synthetic and fabrication processes becomes increasingly important. Future research will focus on moving away from traditional, often harsh, synthetic methods towards greener alternatives.

This includes the use of green solvents , such as water or ethanol, and the development of catalyst-free or metal-free reaction pathways. mdpi.comnih.gov Sonochemical methods, which use ultrasound to promote reactions, have shown promise for the rapid and efficient synthesis of bipyridine-based coordination polymers at room temperature. mdpi.comnih.gov These methods can significantly reduce energy consumption and reaction times compared to conventional solvothermal techniques. mdpi.comnih.gov

The principles of atom economy will also be a key consideration, with the aim of designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste. The development of one-pot, multi-component reactions will be a valuable strategy in this regard.

For the fabrication of devices and materials, techniques such as inkjet printing and roll-to-roll processing will be explored to enable the large-scale and cost-effective production of thin films and coatings. The development of water-soluble or dispersible derivatives of this compound will be crucial for the success of these aqueous-based processing methods.

Advanced Computational Tools for Predictive Materials Discovery

Advanced computational tools are set to play an increasingly pivotal role in accelerating the discovery and optimization of this compound-based materials. By providing insights into their electronic structure, properties, and behavior at the molecular level, computational chemistry can guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be essential for predicting the geometric and electronic structures, absorption and emission spectra, and other photophysical properties of new derivatives. nih.govsiftdesk.org These methods can be used to screen large libraries of virtual compounds, identifying the most promising candidates for synthesis. nih.gov

Molecular dynamics (MD) simulations will be employed to study the dynamic behavior of these molecules, including their conformational changes, interactions with solvents, and aggregation behavior. nih.gov This is particularly important for understanding processes such as aggregation-induced emission (AIE) and the formation of supramolecular assemblies.

The integration of machine learning and artificial intelligence with computational chemistry is an emerging area with immense potential. By training algorithms on existing experimental and computational data, it may become possible to predict the properties of new materials with high accuracy and speed, leading to a paradigm shift in materials discovery from a trial-and-error approach to a more predictive and design-oriented one. predictivediscovery.compredictivediscovery.com

The following table provides examples of computational tools and their applications in the study of this compound and related compounds.

Computational Tool Application Predicted Properties
Density Functional Theory (DFT)Ground-state electronic structure calculations.Optimized molecular geometry, HOMO/LUMO energy levels, electron density distribution, vibrational frequencies.
Time-Dependent DFT (TD-DFT)Excited-state calculations.UV-Vis absorption and emission spectra, singlet-triplet energy gaps, transition dipole moments.
Molecular Dynamics (MD) SimulationsSimulation of molecular motion over time.Conformational analysis, solvent effects, aggregation behavior, binding affinities in host-guest systems.
Quantum Mechanics/Molecular Mechanics (QM/MM)Hybrid method for large systems.Properties of the chromophore within a complex environment (e.g., in a polymer matrix or MOF).
Machine Learning (ML)Data-driven property prediction.High-throughput screening of virtual libraries for desired properties (e.g., high quantum yield, specific absorption wavelength).

Addressing Challenges in Scale-Up and Practical Implementation of Research Findings

The transition from laboratory-scale research to practical, real-world applications presents a number of challenges that must be addressed. For this compound and its derivatives, these challenges span from chemical synthesis to device fabrication and long-term stability.

Scalable synthesis is a primary hurdle. While many elegant synthetic routes exist for producing these compounds on a milligram or gram scale, not all are amenable to large-scale production. nih.gov Future research must focus on developing robust, high-yield, and cost-effective synthetic methods that can be safely implemented on an industrial scale. nih.gov This includes optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and simplifying purification procedures.

The long-term stability of the materials is another critical factor. For applications in areas such as OLEDs and solar cells, the materials must be able to withstand prolonged exposure to light, heat, and atmospheric conditions without significant degradation. ossila.com Future work will involve the design of derivatives with enhanced photostability and thermal stability, as well as the development of effective encapsulation and packaging technologies to protect the materials from the environment.

Finally, the integration of these materials into functional devices requires overcoming challenges related to processability, compatibility with other device components, and reproducibility. For instance, in perovskite solar cells, bipyridine-based interlayers must form uniform, defect-free films to ensure efficient charge transport and passivation. ossila.com The development of reliable fabrication protocols and quality control measures will be essential for the successful commercialization of these technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.